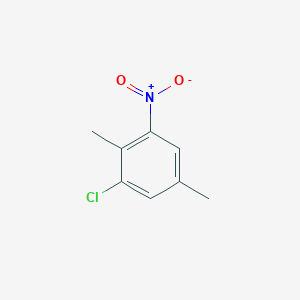

1-Chloro-2,5-dimethyl-3-nitrobenzene

Übersicht

Beschreibung

1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis

This compound contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis

A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Wissenschaftliche Forschungsanwendungen

In-situ Cryocrystallization Studies

The crystal structures of certain nitrobenzene derivatives, achieved through in-situ cryocrystallization, indicate weak C-H...O and π-π interactions present in their structures, suggesting potential applications in materials science for designing substances with specific crystal packing properties (Sparkes, Sage, & Yufit, 2014).

Isotopic Abundance Studies

Research on 1-Chloro-3-nitrobenzene (3-CNB) has explored the impact of biofield energy treatment on isotopic abundance ratios, which might alter physical, chemical, and thermal properties. These findings could be relevant for industrial applications where isotopic modification could influence the behavior of chemical intermediates (Trivedi et al., 2016).

Electrochemical Reductions

Studies on the electrochemical reductions of nitrobenzene derivatives have identified pathways to synthesize valuable organic intermediates, such as 1-nitro-2-vinylbenzene, which could be utilized in the synthesis of pharmaceuticals and agricultural chemicals (Du & Peters, 2010).

Microbial Degradation

The microbial degradation of chloronitrobenzenes by specific bacterial strains demonstrates the potential for bioremediation strategies to address environmental contamination by nitroaromatic compounds. This research highlights the capabilities of microorganisms to break down toxic chemicals into less harmful products (Shah, 2014).

Halogen Bonding and Thermal Vibrations

Investigations into the crystal structure and thermal properties of nitrobenzene derivatives have revealed insights into the molecular interactions and phase transitions of these compounds. Understanding these properties is crucial for the design of materials with desired thermal and mechanical characteristics (Mossakowska & Wójcik, 2007).

Catalysis and Chemical Synthesis

Research into the catalytic activities of nitrobenzene derivatives has uncovered applications in the synthesis of dyes, pharmaceuticals, and other fine chemicals. For example, the use of faujasite zeolites for nitrations highlights the role of these compounds in facilitating selective chemical transformations (Claridge et al., 2001).

Wirkmechanismus

Target of Action

The primary targets of 1-Chloro-2,5-dimethyl-3-nitrobenzene are aromatic compounds. The compound interacts with these targets through a process known as aromatic nucleophilic substitution .

Mode of Action

The mode of action involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound’s interaction with its targets leads to changes in the structure of the aromatic compounds, affecting their downstream effects .

Pharmacokinetics

Like other nitro compounds, it is expected to have specific adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of substituted benzene rings. This occurs through the removal of a proton from the intermediate formed in the first step of the mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction speed and product yield can be affected by the solvent used in the reaction .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

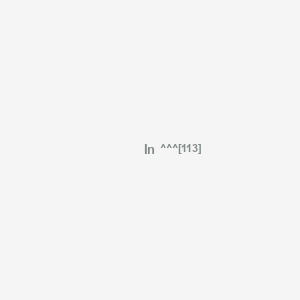

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)